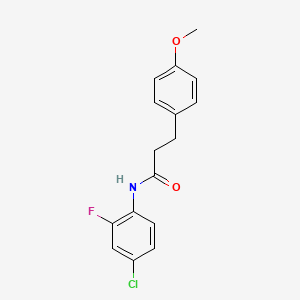
N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with both chloro and fluoro substituents on the phenyl ring, as well as a methoxy group on another phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 4-methoxybenzaldehyde.
Formation of Intermediate: The aniline undergoes a nucleophilic substitution reaction with the aldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: Finally, the amine reacts with a suitable acylating agent, such as propanoyl chloride, to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or ammonia.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chloro-2-fluorophenyl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its chemical properties and biological activity.
N-(4-chloro-2-fluorophenyl)-3-(4-hydroxyphenyl)propanamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both chloro and fluoro substituents, as well as the methoxy group
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-13-6-2-11(3-7-13)4-9-16(20)19-15-8-5-12(17)10-14(15)18/h2-3,5-8,10H,4,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKZZLWMOOVQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(4-chlorophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B5826837.png)
![2-methoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B5826845.png)
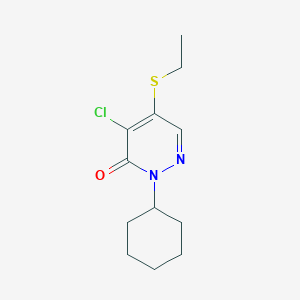
![4-[(2E)-2-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methylidene]hydrazinyl]benzoic acid](/img/structure/B5826866.png)
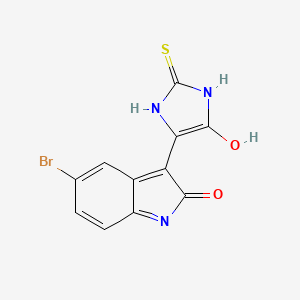
![1-[(4-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5826886.png)
![methyl 4,5-dimethyl-2-[(3-methylbutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5826894.png)
![N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE](/img/structure/B5826900.png)
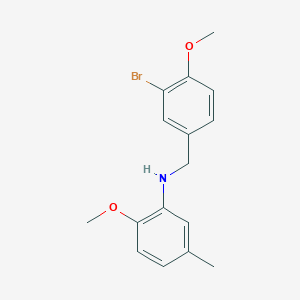
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B5826920.png)

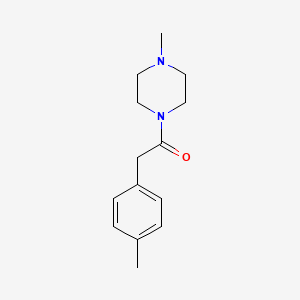
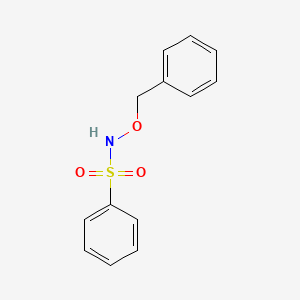
![methyl 2-({[(1-allyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B5826941.png)
